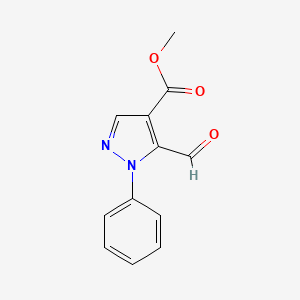
5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester
Overview
Description
5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They are used to treat various diseases including inflammation, diabetes, cancer, bacterial infections, and pain .
Synthesis Analysis
The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis
The molecular structure of this compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 278 °C (dec.) (lit.) . Its empirical formula is C10H8N2O2, and it has a molecular weight of 188.18 .Scientific Research Applications
Synthesis and Pharmacological Applications
5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is involved in the synthesis of pharmacologically significant compounds. For instance, related pyrazole esters have been synthesized and investigated for their analgesic and anti-inflammatory activities. One such compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed significant analgesic and anti-inflammatory properties, suggesting that similar derivatives could be promising in this field (Gokulan et al., 2012).
Chemical Interactions and Molecular Studies
Research has also focused on understanding the interactions and properties of pyrazole ester derivatives at a molecular level. For example, studies on similar compounds have explored their affinity and stability towards molecules like acetone, revealing interesting binding behaviors and stability aspects (Tewari et al., 2014). Additionally, investigations into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives have been conducted, providing insights into their chemical properties and potential applications (Viveka et al., 2016).
Potential in Optical Materials
Derivatives of 1H-pyrazole-4-carboxylic acid have shown promise in the field of optical materials. Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has demonstrated their potential as nonlinear optical materials, with certain compounds showing significant optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Antioxidant Enzyme Mimics
Furthermore, Cu(II) complexes with pyrazole-based ligands, including derivatives of pyrazole carboxylic acid esters, have been studied for their antioxidant properties. Some of these complexes were found to mimic antioxidant enzymes, exhibiting superoxide dismutase, catalase, and glutathione peroxidase-like activities (Kupcewicz et al., 2012).
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of (aminomethyl)pyrazoles, which are known to act as smoothened antagonists . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
Its derivatives have been used in the synthesis of orl1 receptor antagonists . The ORL1 receptor is a G-protein coupled receptor involved in pain signaling . Antagonists of this receptor can potentially reduce pain sensation .
Biochemical Pathways
Its derivatives have been used in the synthesis of pharmacologically active dialkylamino (phenyl-1h-pyrazolyl)butanols . These compounds could potentially affect various biochemical pathways, but the specifics would depend on the exact structure of the derivative and its biological targets .
Result of Action
Its derivatives have shown potential in the inhibition of hair growth and pain signaling .
Safety and Hazards
Future Directions
The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities . Therefore, these derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
methyl 5-formyl-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-7-13-14(11(10)8-15)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKBTDWLJHRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228458 | |
| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019012-13-5 | |
| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019012-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)

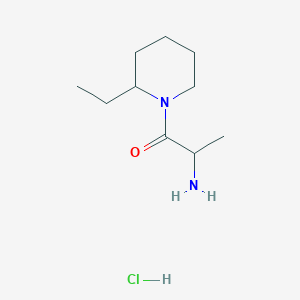
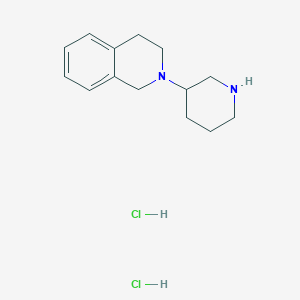
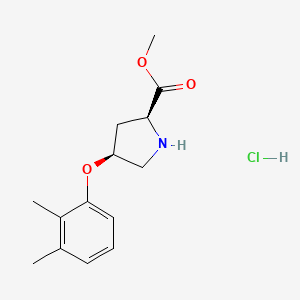
![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)

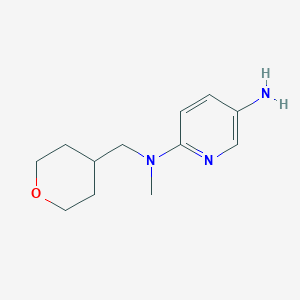

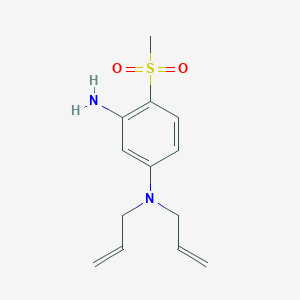
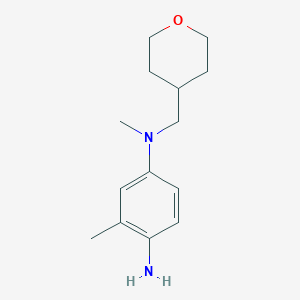
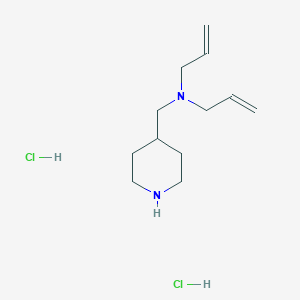

![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)